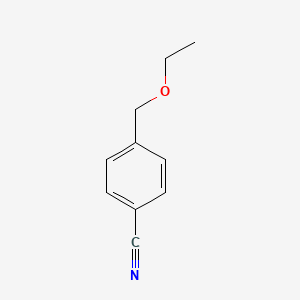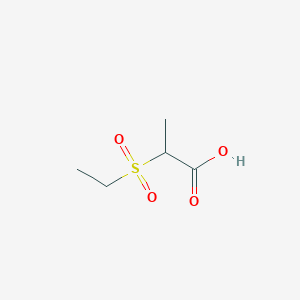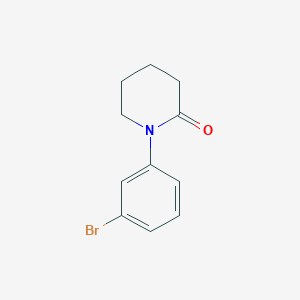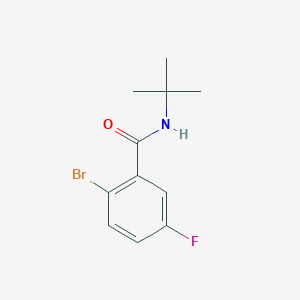
2-Bromo-3-(2-chlorophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Bromo-3-(2-chlorophenyl)-1-propene”, there are general methods for synthesizing similar compounds. For instance, borinic acids and their derivatives, which are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, can be synthesized by adding organometallic reagents to boranes . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(2-chlorophenyl)-1-propene” can be inferred from its name. It likely contains a propene (three-carbon alkene) backbone with a bromine atom attached to the second carbon and a 2-chlorophenyl group attached to the third carbon .Wissenschaftliche Forschungsanwendungen
Synthesis of Borinic Acid Derivatives
Borinic acids: and their derivatives are a subclass of organoborane compounds utilized in cross-coupling reactions, catalysis, and medicinal chemistry. “2-Bromo-3-(2-chlorophenyl)-1-propene” can be a precursor in the synthesis of borinic acid derivatives, which are known for their enhanced Lewis acidity and ability to coordinate with alcohols and amino alcohols .
Medicinal Chemistry: Antidepressant Synthesis
In the field of medicinal chemistry, “2-Bromo-3-(2-chlorophenyl)-1-propene” may serve as a building block in the synthesis of antidepressant molecules. Metal-catalyzed reactions involving such compounds can lead to the development of key structural motifs found in antidepressants like tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Polymer Materials
The compound could be involved in the synthesis of polymer materials. Its structural properties might allow it to act as a monomer or a cross-linking agent, contributing to the development of new polymeric materials with specific mechanical and thermal properties .
Optoelectronics
Organoboron compounds, potentially derived from “2-Bromo-3-(2-chlorophenyl)-1-propene,” are significant in optoelectronics. They can be used in the creation of light-emitting diodes (LEDs), photovoltaic cells, and other electronic devices that interact with light .
Catalysis
In catalysis, “2-Bromo-3-(2-chlorophenyl)-1-propene” might be used to generate catalysts or catalytic intermediates. These catalysts could be essential for facilitating various chemical reactions, including those used in the production of fine chemicals and pharmaceuticals .
Bioactive Compounds
This compound could play a role in the synthesis of bioactive compounds. Its structure may be modified to produce molecules with biological activity, which can be used in drug discovery and development processes .
Imaging Technology
While not directly related to imaging technology, derivatives of “2-Bromo-3-(2-chlorophenyl)-1-propene” could be used in the development of imaging agents. These agents can be tagged to specific molecules to visualize biological processes or structures .
Organic Synthesis
“2-Bromo-3-(2-chlorophenyl)-1-propene” can be a valuable intermediate in organic synthesis. It can be used to introduce bromo- and chlorophenyl groups into organic molecules, which is a common requirement in the synthesis of complex organic compounds .
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBQDHSUGTZDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641107 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-chlorophenyl)-1-propene | |
CAS RN |
731772-01-3 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)







